molecular formula C16H20N2O4 B2780106 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1795485-14-1

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2780106
CAS No.: 1795485-14-1
M. Wt: 304.346
InChI Key: IWIUAMGKMSOZHR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the carboxamide group: This step may involve the reaction of the isoxazole intermediate with an appropriate amine under conditions that promote amide bond formation.

    Attachment of the hydroxyethoxy and p-tolyl groups: These groups can be introduced through nucleophilic substitution reactions, using reagents like ethylene glycol and p-tolyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group would yield aldehydes or acids, while reduction of the carboxamide group would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoxazole derivatives.

    Medicine: Potential use in drug development due to its unique structure and possible biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Isoxazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxyethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-ethylisoxazole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the isoxazole ring.

Uniqueness

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the p-tolyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-3-5-13(6-4-11)15(21-8-7-19)10-17-16(20)14-9-12(2)22-18-14/h3-6,9,15,19H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIUAMGKMSOZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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